2-Bromo-4-fluoro-6-methylaniline

Catalog No.
S673644
CAS No.
202865-77-8
M.F
C7H7BrFN
M. Wt
204.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-6-methylaniline

CAS Number

202865-77-8

Product Name

2-Bromo-4-fluoro-6-methylaniline

IUPAC Name

2-bromo-4-fluoro-6-methylaniline

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3

InChI Key

VTWSBILIFIFEFG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)Br)F

Canonical SMILES

CC1=CC(=CC(=C1N)Br)F

The exact mass of the compound 2-Bromo-4-fluoro-6-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8) is a highly substituted aromatic amine characterized by an exact 2,4,6-substitution pattern that provides a critical balance of steric hindrance, metabolic stability, and orthogonal reactivity. Featuring a para-fluorine atom to block metabolic degradation and an ortho-methyl group to induce restricted rotation in downstream products, this compound is a foundational precursor in modern medicinal chemistry. Its ortho-bromine atom and primary amine group serve as orthogonal synthetic handles, enabling sequential cross-coupling and Sandmeyer transformations. Procuring this exact building block allows manufacturers to bypass complex, low-yield multi-step electrophilic aromatic halogenations, directly accessing a regiochemically pure scaffold for advanced therapeutics, including KRAS and OGA inhibitors .

Substituting 2-bromo-4-fluoro-6-methylaniline with simpler analogs like 2-bromo-4-fluoroaniline or 4-fluoro-2-methylaniline fundamentally disrupts downstream synthetic pathways. Using 4-fluoro-2-methylaniline requires a subsequent bromination step, which often yields inseparable mixtures of regioisomers and over-brominated byproducts, driving up purification costs and reducing batch reproducibility. Conversely, using 2-bromo-4-fluoroaniline lacks the critical ortho-methyl group, which is essential for inducing the necessary steric twist (atropisomerism) required for binding in deep, narrow protein pockets. Furthermore, symmetrical precursors like 2,6-dibromo-4-fluoroaniline fail to offer the orthogonal reactivity of the methyl/bromo combination, making 2-bromo-4-fluoro-6-methylaniline non-interchangeable for precision targeted-therapy workflows .

Regiochemical Purity and Yield vs. De Novo Bromination

Procuring pre-synthesized 2-bromo-4-fluoro-6-methylaniline directly bypasses the inefficiencies of de novo bromination of 4-fluoro-2-methylaniline. Industrial bromination of the unbrominated precursor using N-bromosuccinimide (NBS) typically yields approximately 77% of the target compound, but requires extensive silica gel chromatography or acidic extraction to separate unreacted starting material and over-brominated byproducts. By procuring the highly pure 2-bromo-4-fluoro-6-methylaniline, process chemists eliminate these resource-intensive purification steps, ensuring immediate readiness for downstream reactions without batch-to-batch regiochemical variance .

Evidence DimensionDownstream purification requirement and regiochemical yield
Target Compound Data>97% purity, ready for direct coupling or Sandmeyer reactions
Comparator Or Baseline4-fluoro-2-methylaniline + NBS (in-house bromination)
Quantified DifferenceIn-house synthesis requires ~23% loss to byproducts and extensive chromatography; procured material eliminates this step entirely.
ConditionsIndustrial scale-up synthesis and purification

Eliminating the bromination step reduces solvent waste, labor time, and batch failure risk associated with regioisomer contamination.

Orthogonal Reactivity for Di-Halogenated Scaffold Generation

2-Bromo-4-fluoro-6-methylaniline is uniquely suited for generating highly specific di-halogenated benzenes, such as 1-bromo-5-fluoro-2-iodo-3-methylbenzene or 1-bromo-2-chloro-5-fluoro-3-methylbenzene, via the Sandmeyer reaction. When subjected to diazotization followed by potassium iodide or copper(I) chloride treatment, the amine is cleanly substituted while the ortho-bromine remains perfectly intact. This orthogonal reactivity is impossible to achieve efficiently with symmetrical precursors like 2,6-dibromo-4-fluoroaniline, which would require difficult desymmetrization. The resulting Br/I or Br/Cl scaffolds are critical for sequential, chemo-selective cross-coupling in the synthesis of complex KRAS inhibitors [1].

Evidence DimensionChemo-selective di-halide generation
Target Compound DataClean conversion to Br/I or Br/Cl orthogonal templates
Comparator Or Baseline2,6-dibromo-4-fluoroaniline
Quantified DifferenceTarget provides 100% differentiation between the two halogen sites; comparator provides 0% differentiation, requiring statistical desymmetrization.
ConditionsDiazotization (NaNO2/HCl) followed by KI or CuCl at 0-70 °C

Enables highly controlled, sequential cross-coupling reactions essential for building complex multi-ring pharmaceutical APIs.

Chemoselective Suzuki Coupling at the Ortho-Bromine

The ortho-bromine atom in 2-bromo-4-fluoro-6-methylaniline serves as a highly reactive site for palladium-catalyzed cross-coupling while leaving the primary amine fully intact for subsequent functionalization. In the synthesis of O-GlcNAcase (OGA) inhibitors, this chemoselectivity allows for the direct attachment of complex side chains, such as isopropenyl groups, at the 2-position without the need for amine protecting groups. In contrast, using a chlorinated analog like 2-chloro-4-fluoro-6-methylaniline drastically reduces the oxidative addition rate of the palladium catalyst, requiring harsher conditions, specialized ligands, and often resulting in lower yields [1].

Evidence DimensionCross-coupling reactivity (oxidative addition rate)
Target Compound DataEfficient Suzuki coupling at the Br site with standard Pd(PPh3)4
Comparator Or Baseline2-chloro-4-fluoro-6-methylaniline
Quantified DifferenceBromide enables rapid coupling under mild conditions; chloride requires specialized ligands and higher temperatures.
ConditionsPd(PPh3)4, K2CO3, DME, 90 min reaction time

Procuring the bromo-variant ensures rapid, high-yield cross-coupling without the added cost of expensive proprietary palladium ligands.

Induction of Atropisomerism in Targeted Therapies

The specific combination of the ortho-methyl and ortho-bromo groups on the 2-bromo-4-fluoro-6-methylaniline scaffold is critical for locking the 3D conformation of downstream APIs. In modern oncology drugs, such as KRAS G12D inhibitors, the steric bulk of the 6-methyl group restricts rotation around the N-aryl or C-aryl bonds, isolating specific, biologically active atropisomers. If 2-bromo-4-fluoroaniline (lacking the methyl group) is used as a substitute, the resulting molecule exhibits free rotation, leading to a mixture of conformers that drastically reduces target binding affinity and increases off-target toxicity [1].

Evidence DimensionConformational stability (rotational barrier)
Target Compound DataHigh rotational barrier, enabling isolation of stable atropisomers
Comparator Or Baseline2-bromo-4-fluoroaniline
Quantified DifferenceTarget provides a locked conformation; comparator allows free rotation and loss of 3D structural specificity.
ConditionsBinding pocket of KRAS switch II groove

Conformational restriction is a non-negotiable requirement for the efficacy of many modern targeted therapies, making the 6-methyl group essential.

Synthesis of KRAS G12C/G12D Inhibitors

Used as a foundational building block to generate orthogonal di-halide intermediates (e.g., via Sandmeyer to yield Br/I or Br/Cl benzenes), enabling the step-wise assembly of the complex, sterically hindered biaryl systems required for deep-pocket KRAS binding [1].

Development of O-GlcNAcase (OGA) Inhibitors

Deployed in Suzuki-Miyaura cross-coupling reactions where the ortho-bromine is selectively reacted with boronic esters while the primary amine is retained for subsequent urea or amide formation, streamlining the synthesis of neurodegenerative disease therapeutics [2].

Production of Atropisomeric Pharmaceuticals

Procured specifically for its 2,6-disubstitution pattern (bromo and methyl), which provides the exact steric bulk necessary to restrict bond rotation and isolate single, highly potent enantiomers or atropisomers in advanced drug discovery pipelines [3].

Advanced Fluorinated Agrochemicals

Utilized as a metabolically stable, lipophilic precursor where the para-fluorine atom prevents oxidative degradation in the field, while the amine and bromine handles allow for the attachment of target-specific binding motifs.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-fluoro-6-methylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types